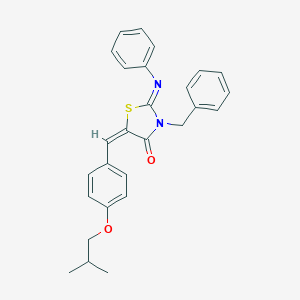![molecular formula C11H11N5O2S B388427 1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B388427.png)
1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a nitrophenyl group, and a prop-2-en-1-yl sulfanyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE typically involves a multi-step process. One common method includes the reaction of 1-methyl-1H-tetrazole-5-thiol with (2E)-3-(4-nitrophenyl)prop-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired quality of the final product.
化学反応の分析
Types of Reactions
1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted tetrazole compounds.
科学的研究の応用
1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The tetrazole ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 1-METHYL-5-{[(2E)-3-(4-METHYLPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
- 1-METHYL-5-{[(2E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
- 1-METHYL-5-{[(2E)-3-(4-CHLOROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
Uniqueness
The uniqueness of 1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential for redox reactions, while the tetrazole ring provides stability and the ability to interact with various biological targets.
特性
分子式 |
C11H11N5O2S |
|---|---|
分子量 |
277.3g/mol |
IUPAC名 |
1-methyl-5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyltetrazole |
InChI |
InChI=1S/C11H11N5O2S/c1-15-11(12-13-14-15)19-8-2-3-9-4-6-10(7-5-9)16(17)18/h2-7H,8H2,1H3/b3-2+ |
InChIキー |
LRBYLQHHFWQXNZ-NSCUHMNNSA-N |
SMILES |
CN1C(=NN=N1)SCC=CC2=CC=C(C=C2)[N+](=O)[O-] |
異性体SMILES |
CN1C(=NN=N1)SC/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CN1C(=NN=N1)SCC=CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B388344.png)


![2-Amino-4-(4-chlorophenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile](/img/structure/B388351.png)
![N-[(2Z)-4-(biphenyl-4-yl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,3-thiazol-2-amine](/img/structure/B388352.png)
![2-[[2-methoxy-4-[(E)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile](/img/structure/B388353.png)
![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B388354.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N~1~-(4-{[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-2-chlorophenyl)acetamide](/img/structure/B388355.png)
![(5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B388356.png)

![3-Benzyl-2-(benzylimino)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidin-4-one](/img/structure/B388359.png)
![(5E)-2-(3-methylanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B388362.png)
![(4Z)-3-METHYL-1-(4-METHYLPHENYL)-4-[(NAPHTHALEN-1-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B388363.png)
![2-[[2-methoxy-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile](/img/structure/B388367.png)
